Glycitein

Pharmacokinetics Bioavailability Nutraceutical Formulation

Glycitein is an O-methylated soy isoflavone with a unique C-6 methoxy group that distinguishes it from daidzein and genistein. This alters lipophilicity, metabolic stability, and pharmacokinetics. It uniquely suppresses MC3T3-E1 osteoblast proliferation ~50% while stimulating ALP/osteocalcin, and has a defined tyrosinase IC50 of 0.218 mM. Its lack of IL-6 suppression makes it an ideal negative control for synovial anti-inflammatory assays. Procure high-purity glycitein for reproducible, mechanism-focused research.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 40957-83-3
Cat. No. B1671905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycitein
CAS40957-83-3
Synonyms7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one
glycitein
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
InChIKeyDXYUAIFZCFRPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycitein (CAS 40957-83-3): A Methoxylated Soy Isoflavone Aglycone with Quantifiable Differentiation in Pharmacokinetic and Cellular Activity Profiles


Glycitein (4′,7-dihydroxy-6-methoxyisoflavone) is a soybean-derived O-methylated isoflavone aglycone, representing approximately 5–10% of total isoflavones in soy food products [1]. Structurally, it is distinguished from the primary soy isoflavones daidzein and genistein by the presence of a methoxy group at the C-6 position [2]. This structural feature confers increased lipophilicity and metabolic stability relative to its unmethylated counterparts, which in turn modulates its tissue-specific bioactivity and pharmacokinetic behavior [2]. Glycitein functions as a phytoestrogen and Selective Estrogen Receptor Modulator (SERM), exhibiting measurable, albeit weak, estrogenic activity—substantially lower than that of endogenous 17β-estradiol or synthetic diethylstilbestrol (DES)—and demonstrates quantifiable effects in osteoblast differentiation, tyrosinase inhibition, and systemic absorption [1][3].

Glycitein vs. Generic Soy Isoflavones: Why Daidzein or Genistein Cannot Be Assumed Equivalent in Targeted Research


Despite their shared classification as soy isoflavones, glycitein, daidzein, and genistein exhibit non-equivalent behavior across key scientific and industrial selection criteria. The C-6 methoxy group of glycitein alters its physicochemical properties, resulting in distinct pharmacokinetic handling [1] and a unique profile of cellular activity that does not parallel that of daidzein or genistein in specific assays [2][3]. For example, while daidzein demonstrates measurable inhibition of IL-6 production in synovial cells, glycitein shows no such effect under identical conditions [2]. Similarly, glycitein's urinary excretion significantly exceeds that of genistein, indicating differential absorption and elimination pathways that preclude generic interchangeability in bioavailability-focused studies [1]. Substituting one isoflavone for another without accounting for these compound-specific quantitative differences can lead to irreproducible results and flawed experimental conclusions.

Quantitative Differentiation of Glycitein: Head-to-Head Evidence Against Daidzein and Genistein


Urinary Excretion Rate: Significantly Higher Than Genistein, Indicating Superior Gut Absorption

Glycitein demonstrates a urinary excretion profile that is significantly higher than that of genistein, suggesting a greater rate of gastrointestinal absorption. In a clinical study involving healthy young Caucasian men administered a soy germ supplement (55.24 mg total isoflavones), the urinary excretion rate of glycitein was quantitatively superior to genistein [1]. While glycitein's overall bioavailability parameters (Cmax, AUC) were similar to daidzein, its enhanced elimination via urine relative to genistein underscores a key pharmacokinetic divergence within the isoflavone class [1].

Pharmacokinetics Bioavailability Nutraceutical Formulation

Osteoblast Proliferation Suppression: A 50% Reduction in MC3T3-E1 Cell Proliferation, a Unique Osteogenic Modulator

In a direct assessment of osteoblast precursor cell behavior, glycitein treatment resulted in a pronounced and statistically significant suppression of MC3T3-E1 cell proliferation by approximately 50%, while concurrently stimulating the expression of bone-related proteins alkaline phosphatase (ALP) and osteocalcin (OC) [1]. This dual effect—suppression of proliferation coupled with promotion of differentiation—is a quantifiable cellular outcome that distinguishes glycitein from other isoflavones which may primarily affect proliferation or differentiation in isolation. The study provides a specific, dose-dependent effect of glycitein on osteoblastic lineage commitment [1].

Bone Metabolism Osteoporosis Research Cell Differentiation

Tyrosinase Inhibition: IC50 of 0.218 mM vs. Daidzein (0.203 mM), Positioned as a Moderate Monophenolase Inhibitor

In a purified enzyme assay using mushroom tyrosinase, glycitein exhibited monophenolase inhibitory activity with an IC50 value of 0.218 ± 0.007 mM, demonstrating potency comparable to daidzein (IC50 = 0.203 ± 0.018 mM) under identical experimental conditions [1]. Both compounds were less potent than 6,7,4′-trihydroxyisoflavone (IC50 = 0.009 ± 0.001 mM) but more potent than daidzin (IC50 = 0.267 ± 0.008 mM) and genistin (IC50 = 0.343 ± 0.013 mM) [1]. Importantly, a separate study noted that glycitein showed 'very low inhibition activity' in a cellular melanin formation assay using melan-a cells, suggesting context-dependent efficacy [2].

Cosmeceutical Development Enzyme Inhibition Melanogenesis

Inflammatory Cytokine Production: Absence of IL-6 or IL-8 Inhibition in Synovial Cells, Contrasting with Daidzein's Specific IL-6 Suppression

A head-to-head comparative study assessed the effects of daidzein, genistein, and glycitein on IL-1β-stimulated production of IL-6 and IL-8 in human synovial MH7A cells. The results clearly demonstrated that daidzein significantly inhibited IL-6 production, whereas neither genistein nor glycitein exerted any inhibitory effect on IL-6 or IL-8 production under the same conditions [1]. This differential activity profile—whereby glycitein is inactive while daidzein is active—provides a critical negative control datum for experiments requiring isoflavone specificity.

Inflammation Arthritis Research Cytokine Modulation

Procurement-Relevant Application Scenarios for Glycitein Based on Quantified Differential Evidence


Pharmacokinetic Modeling and Bioavailability Optimization Studies

Given its significantly higher urinary excretion rate relative to genistein and its bioavailability parameters similar to daidzein, glycitein serves as a critical component in comparative pharmacokinetic studies aimed at understanding structure-absorption relationships among isoflavones. Procurement of high-purity glycitein is essential for researchers developing soy-based nutraceutical formulations where compound-specific absorption and elimination profiles dictate dosing strategies and product efficacy [1].

Osteoblast Differentiation and Bone Anabolic Screening Assays

The quantifiable 50% suppression of MC3T3-E1 osteoblast proliferation, coupled with stimulation of ALP and osteocalcin expression, positions glycitein as a valuable positive control or test article in bone metabolism research. Its procurement enables reproducible experimental systems for investigating the molecular mechanisms that govern the shift from proliferation to differentiation in osteoblast lineage cells [2].

Tyrosinase Inhibition Benchmarking in Cosmeceutical Development

With a defined IC50 of 0.218 mM against mushroom tyrosinase, glycitein provides a quantifiable benchmark for screening novel melanogenesis inhibitors. Its procurement as an analytical standard allows formulation scientists to calibrate potency assays and compare the efficacy of novel extracts or synthetic derivatives against a well-characterized, commercially available isoflavone [3].

Negative Control for Isoflavone-Mediated Inflammatory Cytokine Modulation

The demonstrated lack of IL-6 or IL-8 inhibition by glycitein in IL-1β-stimulated synovial cells, in contrast to daidzein's specific IL-6 suppression, makes glycitein an indispensable negative control. Procuring glycitein ensures that researchers studying anti-inflammatory mechanisms of isoflavones can attribute observed effects specifically to the compound of interest, thereby enhancing experimental rigor and reproducibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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